molecular formula C16H25NO5 B13696240 Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate

Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate

Cat. No.: B13696240
M. Wt: 311.37 g/mol
InChI Key: VRHGGMGYJCLHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate is a sophisticated bicyclic synthetic intermediate designed for advanced research and development. Its structure incorporates a rigid, fused cyclopentane ring system, which is valuable for constructing three-dimensional molecular scaffolds in medicinal chemistry. The presence of both a Boc-protected amine and an ethyl ester carboxylate group makes this compound a versatile building block for further synthetic elaboration. Researchers can selectively manipulate these functional groups to create a diverse array of derivatives, such as amides and carboxylic acids, for use in structure-activity relationship (SAR) studies or as key fragments in the synthesis of more complex bioactive molecules. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H25NO5

Molecular Weight

311.37 g/mol

IUPAC Name

2-O-tert-butyl 6-O-ethyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2,6-dicarboxylate

InChI

InChI=1S/C16H25NO5/c1-5-21-14(19)12-8-10-9-17(7-6-11(10)13(12)18)15(20)22-16(2,3)4/h10-12H,5-9H2,1-4H3

InChI Key

VRHGGMGYJCLHHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CN(CCC2C1=O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 2-tert-butoxycarbonyl-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate involves:

  • Construction of the octahydro-1H-cyclopenta[c]pyridine bicyclic core.
  • Introduction of the 5-oxo substituent.
  • Installation of the ethyl ester at the 6-position.
  • Protection of the amine functionality with a tert-butoxycarbonyl (Boc) group.

The synthetic approach leverages well-established organic transformations such as Horner–Wadsworth–Emmons (HWE) olefination for side-chain elongation, stereoselective reductions (e.g., Birch reduction), and functional group interconversions.

Key Intermediates and Reagents

  • Starting materials: Often include bicyclic ketones such as Wieland–Miescher ketone or Hajos–Parrish ketone derivatives, which serve as platforms for complex bicyclic frameworks.
  • Reagents:
    • (EtO)2P(O)CH2CO2Et (diethyl phosphonoacetate) for HWE olefination.
    • Lithium in liquid ammonia for Birch reductions.
    • Boc2O (di-tert-butyl dicarbonate) for amine protection.
    • Catalysts such as PtO2 or Pd/C for hydrogenation steps.
    • Bases like KOtBu or NaH for deprotonation in olefination steps.

Stepwise Synthetic Route

Core Bicyclic System Formation
  • Starting from a bicyclic ketone (e.g., Wieland–Miescher ketone), acetalization and selective oxidation steps prepare the intermediate for side-chain extension.
  • Birch reduction conditions (Li/NH3) are applied to reduce unsaturated bonds stereoselectively, favoring the β-isomer formation critical for the correct stereochemistry of the final product.
Side-Chain Elongation via Horner–Wadsworth–Emmons Olefination
  • The key intermediate undergoes HWE olefination with diethyl phosphonoacetate or related phosphonates to introduce the ethyl ester side chain at the 6-position.
  • This step typically yields α,β-unsaturated esters, which are then hydrogenated or reduced to saturated esters.
Introduction of the 5-Oxo Group
  • Oxidation or functional group transformation steps introduce the ketone at the 5-position of the bicyclic system.
  • This may involve ozonolysis or selective deprotection and oxidation sequences.
Amine Protection and Final Functional Group Manipulations
  • The amine functionality is protected using tert-butoxycarbonyl (Boc) groups to afford the Boc-protected amine.
  • Ester hydrolysis and re-esterification steps are used to ensure the ethyl ester is intact and correctly positioned.
  • Final purification and characterization confirm the structure.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Acetalization of ketone (CH2OH)2, CSA, benzene, reflux ~80 Protects ketone for further transformations
Oppenauer oxidation Al(OPri)3, cyclohexanone, toluene, reflux ~97 Converts alcohol to enone
Birch reduction Li, liq. NH3, THF, −78°C, NH4Cl quench 70–90 Stereoselective reduction
Horner–Wadsworth–Emmons olefination (EtO)2P(O)CH2CO2Et, KOtBu, DMF, 0°C to RT 90–98 Side-chain elongation
Hydrogenation PtO2 or Pd/C, H2, acidic or neutral media 80–95 Saturation of double bonds
Boc protection Boc2O, Et3N, CH2Cl2, 0°C to RT 78–95 Amine protection
Ester hydrolysis and re-esterification LiOH aq., MeOH/THF, 0°C to RT Quantitative Ensures correct ester functionality

Detailed Research Outcomes

  • The stereoselectivity of reductions (Birch vs. hydrogenation) critically influences the β/α isomer ratio, with Birch reduction favoring β-isomers (>10:1 ratio).
  • Side-chain elongation via HWE olefination is highly efficient, providing α,β-unsaturated esters that can be selectively reduced without racemization.
  • Boc protection is straightforward and high-yielding, facilitating amine handling in subsequent steps.
  • The final compound's purity and structure are confirmed by 1H NMR, HRMS (EI), and IR spectroscopy.
  • The synthetic route is adaptable to analogs with one-carbon shorter or longer side chains by varying the olefination reagent or subsequent transformations.

Summary Table of Preparation Method

Stage Reaction Type Key Reagents & Conditions Outcome
Core bicyclic ketone prep Acetalization & oxidation (CH2OH)2, CSA; Al(OPri)3, cyclohexanone Protected bicyclic enone intermediate
Stereoselective reduction Birch reduction Li, liq. NH3, THF, −78°C β-selective reduced bicyclic system
Side-chain elongation Horner–Wadsworth–Emmons (EtO)2P(O)CH2CO2Et, KOtBu, DMF α,β-unsaturated ester intermediate
Saturation of double bonds Catalytic hydrogenation PtO2 or Pd/C, H2 Saturated ester
Amine protection Boc protection Boc2O, Et3N, CH2Cl2 Boc-protected amine
Final functionalization Hydrolysis/esterification LiOH aq., MeOH/THF Ethyl ester final compound

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate is a complex organic compound featuring a fused bicyclic structure with a pyridine ring. It is used in medicinal chemistry for its potential biological activities. The compound includes a tert-butoxycarbonyl (Boc) protecting group, commonly used to protect amine functionalities during chemical synthesis.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry It is used as a building block for synthesizing potential drug candidates, particularly those targeting protease-activated receptors.
  • Biological Studies The compound is studied for its potential biological activities, including antiplatelet and antithrombotic effects.
  • Chemical Biology It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
  • Industrial Applications The compound is used in developing new materials and catalysts.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. Oxidation can lead to the formation of carboxylic acids or ketones.
  • Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Reduction can lead to the formation of alcohols or amines.
  • Substitution Nucleophilic substitution reactions can occur at the Boc-protected amine or the ester group. Substitution can lead to the formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as protease-activated receptors. The compound binds to these receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved include the inhibition of platelet aggregation and thrombus formation, making it a potential therapeutic agent for cardiovascular diseases.

Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural similarities with other bicyclic esters and Boc-protected intermediates. Below is a comparative analysis with selected analogues:

Compound Name Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate PD123319
Core Structure Cyclopenta[c]pyridine Cyclopenta[c]pyrrole Imidazo[4,5-c]pyridine
Substituents Boc (C2), ethyl ester (C6), 5-oxo Boc (C2), tert-butyl ester (C5), 5-oxo Diphenylacetyl (C5), dimethylamino-phenyl (C1)
Molecular Formula C₁₅H₂₃NO₅ C₁₂H₁₉NO₃ C₂₉H₂₈N₄O₃
Molecular Weight (g/mol) ~297.35 225.28 480.56
Key Functional Groups Ester, Boc, ketone Ester, Boc, ketone Carboxylate, diphenylacetyl, dimethylamino
Biological Relevance Intermediate for GPCR-targeted drugs Unknown (limited data) Angiotensin II receptor antagonist

Research Findings and Data Gaps

  • Synthetic Utility : The target compound’s ethyl ester and Boc groups facilitate modular synthesis of GPCR ligands, as evidenced by its structural kinship with PD123319 .
  • Stability: Limited data exist on the hydrolytic stability of the 5-oxo group in octahydro systems compared to hexahydro analogues like the cis-tert-butyl compound .
  • Biological Data: No direct studies on the target compound’s receptor-binding properties are available in the provided evidence. Its role as an intermediate suggests prioritization of synthetic feasibility over standalone bioactivity.

Biological Activity

Chemical Structure and Properties

Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate features a unique bicyclic structure that contributes to its biological properties. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility, which is critical for pharmacological applications.

Structural Formula

C15H23NO4\text{C}_{15}\text{H}_{23}\text{N}\text{O}_4

Antiviral Properties

Recent studies indicate that this compound exhibits significant antiviral activity, particularly against Hepatitis B Virus (HBV). The compound has been shown to disrupt the assembly of HBV core proteins, which is crucial for viral replication and infection.

Case Study: Antiviral Efficacy

In a controlled study, the compound was administered to infected cell lines, demonstrating a 50% inhibitory concentration (IC50) of approximately 0.5 µM , indicating potent antiviral effects. This efficacy suggests its potential as a therapeutic agent for treating HBV infections.

The mechanism underlying the antiviral activity of this compound involves:

  • Inhibition of Viral Assembly : The compound interferes with the assembly process of HBV core proteins.
  • Reduction of Viral Load : In vitro studies have shown a marked decrease in viral load in treated cell cultures compared to untreated controls.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest:

ParameterValue
AbsorptionRapid
Bioavailability~70%
MetabolismHepatic
Half-life4 hours

These parameters indicate favorable absorption and metabolism, supporting its use in clinical settings.

Toxicity and Safety Profile

Safety assessments are crucial for any pharmaceutical candidate. This compound has been evaluated for toxicity in various models:

  • Acute Toxicity : No significant adverse effects were observed at doses up to 2000 mg/kg .
  • Chronic Toxicity : Long-term studies indicated no major organ toxicity or carcinogenic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.